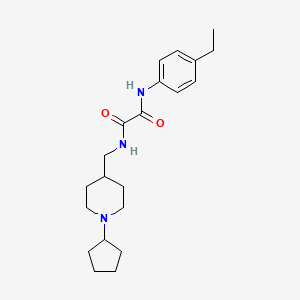

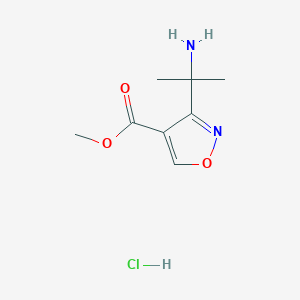

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-ethylphenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-ethylphenyl)oxalamide, also known as CX-717, is a cognitive-enhancing drug that belongs to the class of ampakines. It is a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. CX-717 has been studied extensively for its potential use in treating cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

Aplicaciones Científicas De Investigación

Stereospecific Polymerization of N,N-Dialkylacrylamides

A study by Kobayashi et al. (1999) explored the stereospecific anionic polymerization of various N,N-dialkylacrylamides, including N,N-dimethylacrylamide (DMA) and others, demonstrating the influence of additives on the polymerization process and molecular weight distributions. The research highlights the potential application of these processes in creating polymers with specific configurations and properties, which could be relevant for materials science and engineering (Kobayashi et al., 1999).

Polyamine Catabolism in Antitumor Agents

Research by Ha et al. (1997) on N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue, investigated its role in inducing programmed cell death (PCD) through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and its implications for antitumor activity. This study provides insight into the mechanism of selective cytotoxicity of polyamine analogues, suggesting potential applications in cancer therapy (Ha et al., 1997).

Biased Agonism at 5-HT1A Receptors

Sniecikowska et al. (2020) discovered novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives showing high affinity and selectivity for 5-HT1A receptors, with potential therapeutic applications for central nervous system disorders. This research demonstrates how selective activation of specific signaling pathways can lead to drugs with enhanced therapeutic profiles and reduced side effects (Sniecikowska et al., 2020).

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides developed by Mamedov et al. (2016) via rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides offers a new method for the synthesis of anthranilic acid derivatives and oxalamides. This study contributes to the field of organic synthesis, providing a foundation for developing compounds with potential pharmacological activities (Mamedov et al., 2016).

Blockade of Orexin Receptors and Sleep Modulation

Dugovic et al. (2009) investigated the effects of selective antagonism of orexin-1 and orexin-2 receptors on sleep modulation in rats. This research provides insights into the roles of OX1R and OX2R in sleep regulation, potentially guiding the development of new treatments for sleep disorders (Dugovic et al., 2009).

Propiedades

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(4-ethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O2/c1-2-16-7-9-18(10-8-16)23-21(26)20(25)22-15-17-11-13-24(14-12-17)19-5-3-4-6-19/h7-10,17,19H,2-6,11-15H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJLFSIOEHCFTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-ethylphenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[2-[[5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2605045.png)

![3-Phenylimidazo[1,2-a]pyridin-2-amine;hydrochloride](/img/structure/B2605047.png)

![N-(3-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2605048.png)

![2-[2-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2605049.png)

![{3-Phenylbicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride](/img/structure/B2605053.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2605056.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2605059.png)

![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one](/img/structure/B2605063.png)

![6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2605064.png)